molecular formula C23H26N6O4S B11583435 2-(4-{[2-Methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]sulfonyl}piperazin-1-yl)ethanol

2-(4-{[2-Methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]sulfonyl}piperazin-1-yl)ethanol

Cat. No.: B11583435
M. Wt: 482.6 g/mol
InChI Key: MJPSIRZRJXAONJ-UHFFFAOYSA-N
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Description

2-(4-((2-Methoxy-5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl)sulfonyl)piperazin-1-yl)ethanol is a complex organic compound that belongs to the class of triazole derivatives Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2-Methoxy-5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process while maintaining product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-((2-Methoxy-5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl)sulfonyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(4-((2-Methoxy-5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal agent with a triazole ring.

    Trazodone: An antidepressant with a triazole ring.

    Nefazodone: Another antidepressant with a triazole ring.

Uniqueness

What sets 2-(4-((2-Methoxy-5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl)sulfonyl)piperazin-1-yl)ethanol apart is its unique combination of functional groups and its potential for diverse biological activities. Unlike the similar compounds listed above, this compound has a specific structure that allows it to interact with different molecular targets and pathways, making it a versatile compound for scientific research .

Properties

Molecular Formula

C23H26N6O4S

Molecular Weight

482.6 g/mol

IUPAC Name

2-[4-[2-methoxy-5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]sulfonylpiperazin-1-yl]ethanol

InChI

InChI=1S/C23H26N6O4S/c1-16-18-5-3-4-6-19(18)23-25-24-22(29(23)26-16)17-7-8-20(33-2)21(15-17)34(31,32)28-11-9-27(10-12-28)13-14-30/h3-8,15,30H,9-14H2,1-2H3

InChI Key

MJPSIRZRJXAONJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2C3=CC=CC=C13)C4=CC(=C(C=C4)OC)S(=O)(=O)N5CCN(CC5)CCO

Origin of Product

United States

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